molecular formula C21H17ClFN3O4 B2387071 2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1251556-57-6

2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No. B2387071
CAS RN: 1251556-57-6
M. Wt: 429.83
InChI Key: RBJREIKCWRLQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClFN3O4 and its molecular weight is 429.83. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

BTK Inhibition for Autoimmune Diseases

The compound has been investigated for its potential as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK plays a crucial role in B-cell receptor signaling and immune responses. By inhibiting BTK, this compound may modulate immune function and could be relevant in treating autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis .

Chronic Obstructive Pulmonary Disease (COPD)

While not directly related to the compound, a derivative called “IHMT-PI3Kδ-372” has been developed as a potent and selective PI3Kδ inhibitor for COPD treatment. This compound targets the PI3Kδ pathway, which is implicated in inflammatory responses in the lungs .

Structure-Activity Relationship (SAR) Studies

Scientists analyze the compound’s structure and its relationship to biological activity. By modifying specific functional groups, they aim to enhance potency, selectivity, and safety. SAR studies provide insights for future drug design.

These applications highlight the compound’s versatility and potential impact across various therapeutic areas. However, further research and clinical trials are essential to validate its efficacy and safety in specific contexts . If you need more information or have additional questions, feel free to ask! 😊

properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4/c1-11-5-6-15(14(23)7-11)24-17(27)9-26-16-10-30-20(28)18(16)19(25-21(26)29)12-3-2-4-13(22)8-12/h2-8,19H,9-10H2,1H3,(H,24,27)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJREIKCWRLQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC(=CC=C4)Cl)C(=O)OC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide

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